molecular formula C11H15NO B2452060 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-95-1

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2452060
CAS RN: 41565-95-1
M. Wt: 177.247
InChI Key: VMIDQQQAEQXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C11H16ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular weight of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is 229.709 . The compound has a similar structure to other tetrahydroisoquinoline derivatives, which are formed endogenously as metabolites of biogenic amines or their precursors .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They can also produce an antidepressant-like effect similar to the effect of imipramine .

Mechanism of Action

Target of Action

The primary target of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is the monoamine oxidase (MAO) A/B enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.

Mode of Action

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.

Biochemical Pathways

The compound is involved in the dopaminergic pathway . By inhibiting MAO A/B, it prevents the breakdown of dopamine, leading to an increase in dopamine levels. This can have various downstream effects, including mood regulation and neuroprotection.

Pharmacokinetics

It is known that the compound issystemically administered

Result of Action

The increase in dopamine levels resulting from the action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can lead to various molecular and cellular effects. For instance, it has been shown to produce an antidepressant-like effect in rats, similar to the effect of imipramine . Additionally, it has been found to have neuroprotective properties , preventing the neurotoxic effect of certain endogenous neurotoxins .

Future Directions

The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Further functionalization of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIDQQQAEQXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

41565-95-1
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (0.43 g) was added to a solution of 7-methoxy-1-methyl-3,4-dihydro-isoquinoline (2.67 g) in methanol (41 mL). The mixture was stirred at rt for 20 min. Aqueous sodium bicarbonate (saturated, 10 mL) was added to quench the excess hydride reagent. The methanol was evaporated under vacuum and the aqueous solution was diluted with sodium bicarbonate (saturated, 30 mL) and extracted with dichloromethane (2×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated to afford 7-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline (2.55 g).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In close analogy to the procedure described above, 1-Methyl-7-methoxy-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium borohydride (3.81 g, 100.8 mmol) was slowly added at 0° C. to a solution of 7-methoxy-1-methyl-3,4-dihydroisoquinoline (14.72 g, 84 mmol) prepared in Step 2 in anhydrous methanol (100 ml). The reaction mixture was stirred overnight at room temperature. 1N hydrochloric acid was added to the reaction mixture, which was concentrated under reduced pressure, basified with potassium hydroxide, and then extracted with dichloromethane. The organic layer washed with a saturated sodium chloride solution, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give 11.01 g of the titled compound as brown oil. (Yield: 74%) The product was used in the subsequent step without further purification.
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.